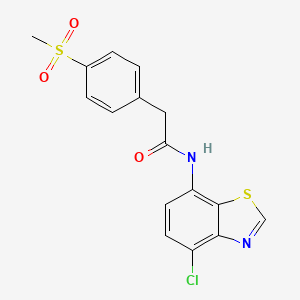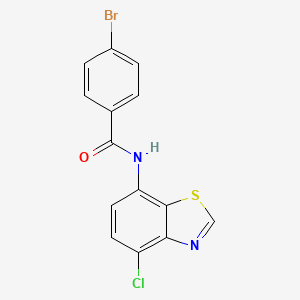
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide, commonly known as CMBT, is a synthetic compound composed of a benzothiazole, a methanesulfonylphenyl, and a chloroacetamide group. It is an important organic compound due to its wide range of applications in the scientific and medical fields. CMBT has been studied extensively in the past two decades, and its potential uses in the laboratory, research, and medical fields have been explored.
Applications De Recherche Scientifique
CMBT has been used extensively in scientific research. It is used as a reagent in organic synthesis, and it is also used to study the mechanism of action of drugs and other compounds. CMBT can also be used to study the structure and properties of enzymes and other proteins. Additionally, CMBT has been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins.
Mécanisme D'action
CMBT is thought to act as an inhibitor of enzymes, proteins, and other molecules. It binds to the active sites of these molecules and blocks their activity. This inhibition can be used to study the structure and function of these molecules, as well as the effects of drugs and other compounds on them.
Biochemical and Physiological Effects
CMBT has been studied extensively in terms of its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and other molecules. Additionally, CMBT has been found to have anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to have neuroprotective and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CMBT is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is relatively stable in solution and can be stored for long periods of time. However, CMBT is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood and further research is needed to fully understand its effects.
Orientations Futures
CMBT has a wide range of potential applications in the scientific and medical fields. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, CMBT could be used to study the effects of drugs on the nervous system and to develop new drugs and treatments. Additionally, CMBT could be used to study the structure and properties of enzymes and other proteins, as well as the effects of environmental toxins. Finally, CMBT could be used to develop new methods of organic synthesis.
Méthodes De Synthèse
The synthesis of CMBT is relatively straightforward and involves a few steps. First, 4-chlorobenzothiazole is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction produces a salt, which is then isolated and recrystallized to obtain pure CMBT. The reaction is typically carried out at room temperature and requires no special equipment or techniques.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-24(21,22)11-4-2-10(3-5-11)8-14(20)19-13-7-6-12(17)15-16(13)23-9-18-15/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKVZHASACSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)


![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)